molecular formula C11H15NO2 B8030479 (R)-3-Amino-4-(o-tolyl)butanoic acid

(R)-3-Amino-4-(o-tolyl)butanoic acid

Cat. No.: B8030479
M. Wt: 193.24 g/mol
InChI Key: PBGLTHUKEHCADU-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-4-(o-tolyl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(o-tolyl)butanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from commercially available starting materials. The key steps typically include:

    Formation of the chiral center: This can be achieved through asymmetric hydrogenation or enzymatic resolution.

    Introduction of the amino group: This step often involves the use of reagents such as ammonia or amines under controlled conditions.

    Aromatic substitution:

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-4-(o-tolyl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(o-tolyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under controlled temperatures and solvents.

Major Products

The major products formed from these reactions include various substituted derivatives of ®-3-Amino-4-(o-tolyl)butanoic acid, which can be further utilized in different applications.

Scientific Research Applications

®-3-Amino-4-(o-tolyl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(o-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in various biochemical reactions, including enzyme catalysis and receptor binding. The aromatic ring provides additional sites for interaction with other molecules, enhancing its versatility in

Properties

IUPAC Name

(3R)-3-amino-4-(2-methylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGLTHUKEHCADU-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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